molecular formula C7H8N4 B15188005 1-Methyl-1H,1'H-2,2'-biimidazole CAS No. 37570-85-7

1-Methyl-1H,1'H-2,2'-biimidazole

Cat. No.: B15188005
CAS No.: 37570-85-7
M. Wt: 148.17 g/mol
InChI Key: ARMMGWZEBIQBPD-UHFFFAOYSA-N
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Description

1-methyl-1h,1’h-[2,2’]biimidazolyl is a heterocyclic compound with the molecular formula C₇H₈N₄. It consists of two imidazole rings connected by a single bond, with a methyl group attached to one of the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1h,1’h-[2,2’]biimidazolyl can be synthesized through several methods. One common approach involves the reaction of imidazole with methyl iodide in the presence of a base, such as potassium carbonate, to form the methylated imidazole derivative. This intermediate is then coupled with another imidazole molecule under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1-methyl-1h,1’h-[2,2’]biimidazolyl typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1h,1’h-[2,2’]biimidazolyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce partially or fully reduced imidazole derivatives .

Scientific Research Applications

1-methyl-1h,1’h-[2,2’]biimidazolyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1h,1’h-[2,2’]biimidazolyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1h,1’h-[2,2’]biimidazolyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-5-4-10-7(11)6-8-2-3-9-6/h2-5H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMMGWZEBIQBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578440
Record name 1-Methyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37570-85-7
Record name 1-Methyl-2,2'-biimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037570857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2,2'-BIIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EU2JXK7J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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